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molecular formula C10H8O2 B8411976 2-(3-Furanyl)phenol

2-(3-Furanyl)phenol

Cat. No. B8411976
M. Wt: 160.17 g/mol
InChI Key: LILAGBKMHJGVJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04265903

Procedure details

The benzylether prepared by the procedure outlined in sub paragraph A above was converted to the hydrophenyl furane and follows: 10.2 grams 3-(2-benzyloxyphenyl)-furane was placed in 50 ml. of a 1:1 solution of methanol/acetic ester, and was hydrogenated with hydrogen in the presence of 1.5 gram 10% palladium carbon, at room temperature and slight pressure. After absorption of one equivalent of hydrogen, the catalyst was filtered off and the solvent carefully drawn off at 20° C. An intensely colored, unstable substance remained, which was identified by its NMR spectrum as the desired phenol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
3-(2-benzyloxyphenyl)-furane
Quantity
10.2 g
Type
reactant
Reaction Step Three
[Compound]
Name
methanol acetic ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
palladium carbon
Quantity
1.5 g
Type
catalyst
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
C(OCC1C=CC=CC=1)C1C=CC=CC=1.O1C=CC=C1.C([O:28][C:29]1[CH:34]=[CH:33][CH:32]=[CH:31][C:30]=1[C:35]1[CH:39]=[CH:38][O:37][CH:36]=1)C1C=CC=CC=1.[H][H]>[C].[Pd]>[OH:28][C:29]1[CH:34]=[CH:33][CH:32]=[CH:31][C:30]=1[C:35]1[CH:39]=[CH:38][O:37][CH:36]=1 |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OCC1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C=CC=C1
Step Three
Name
3-(2-benzyloxyphenyl)-furane
Quantity
10.2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(C=CC=C1)C1=COC=C1
Step Four
Name
methanol acetic ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
palladium carbon
Quantity
1.5 g
Type
catalyst
Smiles
[C].[Pd]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the catalyst was filtered off
CUSTOM
Type
CUSTOM
Details
carefully drawn off at 20° C

Outcomes

Product
Name
Type
Smiles
OC1=C(C=CC=C1)C1=COC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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